molecular formula C11H17NO3 B14518658 4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid CAS No. 62620-27-3

4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid

Cat. No.: B14518658
CAS No.: 62620-27-3
M. Wt: 211.26 g/mol
InChI Key: XTWGEXGSODSETG-UHFFFAOYSA-N
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Description

4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid is an organic compound that features a piperidine ring, an ethoxy group, and a but-2-ynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid typically involves multiple steps. One common method includes the reaction of piperidine with an appropriate ethoxy-substituted alkyne under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethyl sulfoxide (DMSO) or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes .

Scientific Research Applications

4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The piperidine ring can interact with biological macromolecules, influencing their activity and function. The ethoxy and but-2-ynoic acid groups can also participate in various biochemical pathways, modulating the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple nitrogen-containing heterocycle with various biological activities.

    Piperine: An alkaloid found in black pepper with antioxidant and anti-inflammatory properties.

    Evodiamine: A bioactive compound with potential anticancer effects.

Uniqueness

4-[2-(Piperidin-1-YL)ethoxy]but-2-ynoic acid is unique due to its combination of a piperidine ring with an ethoxy-substituted alkyne. This structural arrangement provides distinct chemical and biological properties, making it valuable for research and industrial applications .

Properties

CAS No.

62620-27-3

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

4-(2-piperidin-1-ylethoxy)but-2-ynoic acid

InChI

InChI=1S/C11H17NO3/c13-11(14)5-4-9-15-10-8-12-6-2-1-3-7-12/h1-3,6-10H2,(H,13,14)

InChI Key

XTWGEXGSODSETG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCOCC#CC(=O)O

Origin of Product

United States

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